molecular formula C6H4IN3O2 B573120 6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione CAS No. 1313738-99-6

6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione

Cat. No.: B573120
CAS No.: 1313738-99-6
M. Wt: 277.021
InChI Key: GYGXRFJMFYTFIB-UHFFFAOYSA-N
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Description

6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione can be achieved through several synthetic strategies. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, starting from pyrrole, chloramine, and formamidine acetate, the compound can be synthesized through a series of reactions involving cyclization and iodination .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves scalable methodologies that ensure high yield and purity. The process often includes the use of commodity chemicals and optimized reaction conditions to facilitate large-scale synthesis. For example, a two-vessel-operated process has been developed to produce the compound in significant quantities, ensuring safety and control over impurities .

Chemical Reactions Analysis

Types of Reactions

6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles under mild to moderate conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-iodopyrrolo[2,1-F][1,2,4]triazine
  • 5-Bromopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one
  • 2-(Methylthio)pyrrolo[2,1-F][1,2,4]triazin-4(1H)-one

Uniqueness

6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione stands out due to its unique iodine substitution, which imparts distinct reactivity and biological activity. This iodine atom can be selectively replaced, allowing for the synthesis of a wide variety of derivatives with potential therapeutic applications. Additionally, the fused ring system of pyrrole and triazine provides a rigid and stable framework that is advantageous in drug design .

Properties

IUPAC Name

6-iodo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGXRFJMFYTFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC(=O)NN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735095
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-99-6
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione, 6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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